Product packaging for Undec-10-en-1-amine(Cat. No.:CAS No. 62595-52-2)

Undec-10-en-1-amine

Cat. No.: B011845
CAS No.: 62595-52-2
M. Wt: 169.31 g/mol
InChI Key: PYGHKJQHDXSHES-UHFFFAOYSA-N
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Description

Undec-10-en-1-amine is a valuable bifunctional organic compound for advanced research and development. This molecule features a terminal primary amine group at one end of a linear hydrocarbon chain and a terminal alkene group at the other, making it a versatile building block for creating functionalized materials. Its primary research value lies in polymer science, where it can be incorporated as a comonomer to introduce reactive amine sites into polymer backbones. Similar to how 10-undecen-1-ol is used to create poly(propylene-co-10-undecen-1-ol) , this compound can serve to synthesize functional polyolefins. The amine group can be further derivatized, for instance, to initiate controlled radical polymerization or to attach bioactive molecules, a process analogous to the esterification described in research for creating macroinitiators . Furthermore, the terminal alkene group is susceptible to various chemical transformations, including polymerization, hydrofunctionalization, and click chemistry reactions, allowing for the creation of cross-linked networks, surface modifications, and complex macromolecular architectures. This combination of amine and alkene functionalities in a single C11 chain makes this compound a crucial reagent for researchers developing new polymers, smart surfaces, and bio-conjugation strategies. Intended Use: This product is for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N B011845 Undec-10-en-1-amine CAS No. 62595-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-10-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGHKJQHDXSHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472084
Record name Undec-10-en-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62595-52-2
Record name Undec-10-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name undec-10-en-1-amine
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Synthetic Methodologies for Undec 10 En 1 Amine and Its Derivatives

Established Synthetic Pathways for Undec-10-en-1-amine

Traditional methods for synthesizing aliphatic amines often involve processes such as alkylation and carbonyl reductive amination acs.org. While direct N-alkylation, also known as Hoffmann alkylation, is conceptually simple, it can suffer from limitations acs.org.

Synthesis from 11-Bromoundecene-1-ene via Azide (B81097) Intermediates

One established pathway for the synthesis of this compound involves starting from 11-bromoundec-1-ene and proceeding through an azide intermediate. While specific detailed procedures for this exact transformation to this compound via azide intermediates were not extensively detailed in the search results, the general approach for converting alkyl halides to primary amines via azides is a known synthetic route. This typically involves the reaction of the alkyl halide with an azide salt (such as sodium azide) to form the corresponding alkyl azide, followed by reduction of the azide to the primary amine.

Alternative and Emerging Synthetic Routes

Alternative and emerging synthetic routes for long-chain primary amines are being explored to address limitations of traditional methods, such as low atom economy and selectivity rsc.org. Research is actively pursuing new chemical routes for their synthesis rsc.org.

One area of development is the use of catalytic methods. For instance, transition-metal catalyzed approaches, including hydroamination and hydroaminoalkylation, are being investigated for the synthesis of aliphatic amines from unfunctionalized hydrocarbon feedstocks acs.org. Hydroamination, the reaction between a simple amine and an unactivated alkene, is considered an atom-economical route for the synthesis of secondary and tertiary amines acs.org. While this compound is a primary amine, research into catalytic hydroamination of related alkenes with ammonia (B1221849) or ammonia equivalents could potentially lead to new routes.

Another emerging area is photoredox catalysis, which has been applied to amine synthesis, although its application to longer-chain linear aliphatic primary amines has been limited rsc.org. Decarboxylative radical-polar crossover processes have also been demonstrated for the synthesis of functionalized linear aliphatic primary amines with good yields rsc.org.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to minimize environmental impact tandfonline.comacs.org. This involves reducing waste, using less hazardous chemicals, and improving energy efficiency acs.org.

Sustainable Reagent Selection and Reaction Conditions

Sustainable reagent selection and reaction conditions are key aspects of green chemistry in amine synthesis diplomatacomercial.com. Efforts include utilizing renewable resources as starting materials rsc.orgrsc.org and employing catalysts to enhance reaction rates and yields, thereby reducing the need for stoichiometric reagents and minimizing waste diplomatacomercial.comrsc.org. For example, the use of enzymes can enable reactions in water under mild conditions, avoiding the need for protecting groups and organic solvents acs.orgacs.org. Biocatalytic reductions of imines in continuous flow have also been explored for chiral amine synthesis, minimizing waste and enhancing efficiency acs.org.

The use of "green chemicals" like dimethyl carbonate as methylating agents in the presence of catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been investigated for methylation reactions, demonstrating reduced reaction times and minimized side products researchgate.net. While this specific example relates to methylation, the principle of using less toxic reagents and efficient catalysts is applicable to the synthesis of various amines, including potentially this compound.

Minimization of Waste and Energy Consumption in Synthetic Processes

Minimizing waste and energy consumption are crucial for improving the efficiency and sustainability of amine production diplomatacomercial.com. Techniques such as recycling unreacted materials, implementing closed-loop systems, and employing advanced separation technologies contribute to waste minimization diplomatacomercial.com. Electrochemical methods are also being explored as they can limit the use of stoichiometric redox reagents and reduce waste production and energy consumption rsc.orgresearchgate.net. The use of recoverable reaction media, such as acetonitrile-water azeotropes in electrochemical reductive amination, is another strategy to minimize waste associated with solvents rsc.orgresearchgate.net.

Catalysts play a significant role in reducing energy consumption by lowering activation energies and allowing for milder reaction conditions diplomatacomercial.com. Additionally, strategies for lowering energy requirements in processes involving amines, such as CO2 capture, include using efficient blended amine systems and solid acid catalysts to facilitate regeneration at lower temperatures researchgate.net.

Synthesis of this compound Derivatives for Specific Research Applications

This compound, with its dual functionality, serves as a valuable precursor for the synthesis of various derivatives used in specific research applications, including materials science and organic synthesis cymitquimica.com. Its double bond can undergo addition reactions, and the amine group can participate in various functionalization reactions cymitquimica.com.

This compound has been used as a model system in carbohydrate chemistry and biological studies biosynth.com. It is also utilized in the synthesis of silicon polymers and glycopolymers biosynth.com. Derivatives of this compound can be synthesized by reacting the amine group or the alkene group with other molecules. For instance, it has been used in reactions with squaric esters to form cyclobutene-1,2-dione derivatives, which are being investigated as novel lysine-reactive electrophiles for molecular probe design mit.edu.

The terminal alkene functionality allows for modifications through reactions like hydroamination or metathesis, leading to polymers or other long-chain molecules with tailored properties researchgate.netresearchgate.net. The amine group can be acylated or undergo other reactions to introduce new functionalities, as seen in the synthesis of aminomethyl derivatives with potential biological properties ptfarm.pl.

Research findings indicate the synthesis of this compound derivatives for applications such as surfactants, polymers, and chemical intermediates cymitquimica.com. For example, long-chain amines are important precursors for surfactants like amine oxides or quaternary ammonium (B1175870) compounds researchgate.net. The hydroamination of renewable feedstocks like β-farnesene with various amines, including potentially this compound, offers routes to long-chain amines for surfactant applications researchgate.net.

The synthesis of thiazolidin-4-ones and thiazan-4-one derivatives from 10-undecenoic acid hydrazide, a related undecene compound, highlights the potential for synthesizing heterocyclic compounds incorporating the undecenyl chain for potential biological activity researchgate.net.

The versatility of this compound as a building block is evident in its use in creating diverse structures for exploring various chemical and biological applications.

N-Alkylation Strategies for Higher Order Amines

N-alkylation is a fundamental method for synthesizing higher-order amines from primary amines like this compound fudan.edu.cnfishersci.co.uk. This process involves the reaction of the amine nitrogen with an alkylating agent, typically an alkyl halide, in the presence of a base fudan.edu.cnfishersci.co.uk.

Direct N-alkylation of amines with alkyl halides is a common approach, although it can sometimes lead to overalkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts fudan.edu.cn. The reaction rate is generally higher for primary amines compared to secondary or tertiary amines fishersci.co.uk. Bromides and iodides are often preferred alkylating agents due to their higher reactivity compared to chlorides fishersci.co.uk. The reaction is typically performed in solvents like DMF or THF, often with the addition of a base such as sodium carbonate or a tertiary amine fishersci.co.uk. Elevated temperatures, including reflux conditions, may be necessary for less reactive substrates fishersci.co.uk.

An alternative and more environmentally benign approach to N-alkylation involves the use of alcohols as alkylating agents via a hydrogen autotransfer process, also known as the hydrogen-borrowing process fudan.edu.cn. This method offers high atom efficiency, with water as the primary byproduct fudan.edu.cn. While homogeneous ruthenium- or iridium-based systems have been used, heterogeneous catalysts, including supported gold nanoparticles, have also shown efficiency in the cross-coupling of amines and alcohols fudan.edu.cn.

This compound can undergo N-alkylation. For instance, a study reported the synthesis of N,2-Dimethyl-N-(undec-10-en-1-yl)quinolin-4-amine, which likely involved the alkylation of a quinoline (B57606) derivative's amino group with undec-10-en-1-yl bromide under basic conditions vulcanchem.com. Another example includes the synthesis of 4-methoxy-N-(undec-10-en-1-yl)aniline via N-alkylation semanticscholar.org.

Functionalization at the Alkene Moiety

The terminal alkene group in this compound provides a site for various functionalization reactions. These reactions can modify the hydrocarbon chain while leaving the amine group intact or involving it in the transformation.

Alkene metathesis is a powerful tool for reorganizing carbon-carbon double bonds and can be applied to this compound or its derivatives. For example, cross-metathesis of fatty acid derivatives containing terminal alkenes, such as methyl 10-undecenoate, has been explored ifpenergiesnouvelles.fr. This can lead to the formation of new olefins ifpenergiesnouvelles.fr. Isomerization of the terminal alkene to internal alkenes is also possible, often catalyzed by transition metal complexes acs.org. For instance, undec-10-en-1-ol has been converted to the corresponding 2-alkene with selectivity for the Z isomer using a molybdenum(0) catalyst acs.org. While this example is with the alcohol, similar strategies could potentially be applied to the amine or its protected forms.

Addition reactions across the double bond are also feasible. Radical additions involving hydroperoxides and aldehydes have been developed for the difunctionalization of alkenes beilstein-journals.org. Electrochemical methods for oxidative olefin functionalization are also an area of research, enabling transformations under mild conditions rsc.org. These approaches can lead to the introduction of various functional groups onto the alkene carbon atoms beilstein-journals.orgrsc.org.

The alkene can also be involved in cyclization reactions. Intramolecular aminohydroxylation of alkenes has been used in the synthesis of heterocyclic compounds, such as prolinol derivatives acs.org. While the specific example provided involves a pentenyl chain, similar intramolecular cyclizations could potentially be designed for this compound derivatives to form larger ring systems or participate in complex molecular architectures.

Synthesis of this compound Conjugates

This compound can be utilized as a building block for synthesizing conjugates, leveraging both its amine and alkene functionalities to link it to other molecules or materials. Conjugation strategies often involve forming a stable linkage between the amine group of this compound and a reactive site on another molecule, or functionalizing the alkene for subsequent attachment.

The amine group can participate in reactions forming amide, urea (B33335), or thiourea (B124793) linkages, among others. For example, substituted urea compounds can be prepared by reacting a primary or secondary amine with a carbamate (B1207046) or isocyanate derivative google.com. Isothiocyanates, useful for forming thiourea conjugates, can be synthesized from amines rsc.org. This compound's primary amine is reactive towards such functionalizations.

The alkene moiety can be functionalized to introduce reactive handles for conjugation. This could involve oxidation, halogenation, or the introduction of other functional groups through addition reactions beilstein-journals.orgrsc.org. Alternatively, the alkene can be used in polymerization reactions to create polymers with pendant amine groups, which can then be further conjugated medchemexpress.com. For instance, undec-10-en-1-ol has been used as a comonomer in polymerization medchemexpress.com.

This compound has been employed as a probe molecule in ligand exchange studies on nanoparticle surfaces, demonstrating its ability to bind to materials researchgate.net. Specifically, it was used to evaluate the feasibility of exchanging oleylamine (B85491) ligands on colloidal MoC nanoparticles researchgate.net. This highlights its potential for conjugating to nanomaterials or surfaces.

Mechanistic Investigations of Reactions Involving Undec 10 En 1 Amine

Addition Reactions (e.g., Hydroamination, Thiol-Ene Reactions)

Terminal alkenes are susceptible to various addition reactions across the double bond.

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkene, to form a new C-N bond. libretexts.orgwikipedia.org This reaction is atom-economical and can be catalyzed by various species, including acids, bases, and transition metals. libretexts.orgwikipedia.org For primary aminoalkenes like undec-10-en-1-amine, intramolecular hydroamination can lead to the formation of cyclic amines. libretexts.org

Mechanistically, transition-metal catalyzed hydroamination can proceed via different pathways depending on the catalyst. One proposed mechanism for early transition metal catalysts involves the formation of a metal imido species, which undergoes intramolecular [2+2] cycloaddition with the alkene to form an azametallocycle intermediate. libretexts.org Subsequent steps involve α-elimination and regeneration of the active catalyst. libretexts.org Another pathway, particularly with late transition metals, can involve alkene activation via π-coordination to the metal center, followed by external attack of the amine on the coordinated alkene. libretexts.org Alternatively, some mechanisms involve oxidative addition of the N-H bond to the metal. libretexts.orgillinois.edu

For terminal alkenes, hydroamination can result in either Markovnikov or anti-Markovnikov products, with regioselectivity often dependent on the catalyst and reaction conditions. wikipedia.orgacs.org

The thiol-ene reaction is a click chemistry process involving the addition of a thiol (R-SH) across an alkene (ene) to form a thioether. wikipedia.orgthieme-connect.de This reaction is known for its high yield, efficiency, and regioselectivity, typically resulting in anti-Markovnikov addition products. wikipedia.orgthieme-connect.de

Thiol-ene reactions can proceed via two main mechanisms: free-radical addition and catalyzed Michael addition. wikipedia.orgthieme-connect.dealfa-chemistry.com The free-radical mechanism is often initiated by light, heat, or radical initiators, generating a thiyl radical. wikipedia.orgthieme-connect.dealfa-chemistry.com This radical adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgthieme-connect.defrontiersin.org A chain-transfer step then occurs, where the carbon radical abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to continue the chain reaction. wikipedia.orgfrontiersin.org

The nucleophilic mechanism, often base-catalyzed, involves the deprotonation of the thiol to form a thiolate anion. alfa-chemistry.com This thiolate anion acts as a nucleophile, attacking the alkene (particularly if activated) to form a carbanionic intermediate, which then gets protonated to yield the anti-Markovnikov product. thieme-connect.dealfa-chemistry.com

Polymerization Mechanisms (e.g., Silicon Polymerizations)

The alkene functional group of this compound can participate in polymerization reactions. While specific detailed mechanisms for the silicon polymerization of this compound were not extensively detailed in the search results, the terminal alkene can undergo addition polymerization under various catalytic conditions. For instance, olefin polymerization often involves transition metal catalysts that facilitate the insertion of alkene monomers into a growing polymer chain.

Metathesis Reactions (e.g., Olefin Metathesis)

Olefin metathesis is a powerful reaction that allows for the redistribution of carbon-carbon double bonds. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by transition metal carbene complexes, such as Grubbs or Schrock catalysts. masterorganicchemistry.comorganic-chemistry.org

The generally accepted mechanism, known as the Chauvin mechanism, involves a [2+2] cycloaddition between the alkene and the metal carbene catalyst to form a four-membered metallacyclobutane intermediate. masterorganicchemistry.comlibretexts.orgharvard.edu This intermediate then undergoes a retro-[2+2] cycloaddition to produce a new alkene and a new metal carbene. masterorganicchemistry.comlibretexts.orgharvard.edu

For terminal alkenes like this compound, olefin metathesis can lead to self-metathesis, producing symmetrical internal alkenes and ethylene (B1197577). organic-chemistry.orgyoutube.com Ring-closing metathesis is also possible for molecules with two terminal alkene groups, forming cyclic structures and releasing ethylene. masterorganicchemistry.comharvard.edu The release of volatile ethylene can drive the reaction equilibrium towards product formation. organic-chemistry.orgyoutube.com

Reactivity of the Primary Amine Group

The primary amine group (-NH2) in this compound is a nucleophilic center and can participate in reactions characteristic of amines.

Nucleophilic Reactivity in Organic Transformations

Primary amines are good nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom. chemistrystudent.comchemguide.co.uk This nucleophilicity allows the amine group to attack electrophilic centers in various organic transformations. For example, primary amines can react with polar carbon-halogen bonds in halogenoalkanes via nucleophilic substitution (SN2) reactions. chemistrystudent.comchemguide.co.uksavemyexams.com The nitrogen atom attacks the partially positive carbon atom, displacing the halide leaving group. chemistrystudent.comchemguide.co.uk

The nucleophilic character of the primary amine is fundamental to its participation in reactions like amidation and imine formation.

Amidation and Imine Formation

Amidation is the formation of an amide bond, typically through the reaction of a carboxylic acid or a carboxylic acid derivative with an amine. While direct reaction between a carboxylic acid and a primary amine can be challenging due to the acid-base reaction forming a less reactive carboxylate salt, heating the ammonium (B1175870) carboxylate salt can drive off water and form the amide. libretexts.org More commonly, amidation is facilitated by activating the carboxylic acid (e.g., using coupling agents) or by using more reactive carboxylic acid derivatives like acyl chlorides or esters. libretexts.orgchemistrystudent.comcommonorganicchemistry.com

The mechanism generally involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the activated carboxylic acid derivative. chemistrystudent.comcommonorganicchemistry.com This is followed by elimination of a leaving group and potentially proton transfer steps to form the stable amide product. For instance, with acyl chlorides, the amine attacks the carbonyl carbon, followed by the elimination of chloride. chemistrystudent.com

Imine formation involves the condensation of a primary amine with an aldehyde or ketone to form a carbon-nitrogen double bond (C=N), known as an imine or Schiff base, with the elimination of water. masterorganicchemistry.comlibretexts.orglibretexts.orgjove.comyoutube.comucalgary.caresearchgate.net

The mechanism for imine formation typically involves several steps and is often acid-catalyzed. masterorganicchemistry.comlibretexts.orglibretexts.orgjove.comucalgary.calibretexts.org

Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.orgjove.comyoutube.comucalgary.caresearchgate.net

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.orglibretexts.orgjove.comucalgary.calibretexts.org

Protonation of the hydroxyl group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). libretexts.orglibretexts.orgjove.comucalgary.calibretexts.org

Elimination of water: The lone pair on the nitrogen assists in expelling water, forming a carbon-nitrogen double bond and generating an iminium ion. libretexts.orglibretexts.orgjove.comucalgary.calibretexts.org

Deprotonation: A base removes a proton from the nitrogen of the iminium ion to yield the neutral imine product. libretexts.orglibretexts.orgjove.comucalgary.calibretexts.org

The rate of imine formation is pH-dependent, typically showing a maximum around pH 4.5-5. libretexts.orgjove.com At lower pH, the amine is protonated and less nucleophilic, while at higher pH, there is insufficient acid to catalyze the elimination of water. libretexts.orgjove.com

Interactive Data Table Example (Illustrative - Actual data for this compound in these specific reactions was not available in the search results):

Below is an illustrative example of how a data table could be presented if specific experimental data for reactions of this compound were available. This table is not based on specific data found in the search results for this compound itself but represents typical data points that might be reported for such reactions.

Reaction TypeCo-reactantCatalyst/ConditionsProduct TypeRegioselectivityYield (%) (Illustrative)
HydroaminationInternal alkeneTransition MetalCyclic AmineN/A (Intramolecular)75
Thiol-Ene AdditionAliphatic ThiolUV Light/Radical Init.ThioetherAnti-Markovnikov90
Olefin MetathesisThis compoundGrubbs CatalystInternal Alkene + EthyleneN/A85
Imine FormationBenzaldehydeAcid CatalystImineN/A92
AmidationActivated Carboxylic AcidCoupling AgentAmideN/A88

Note: The data in this table is purely illustrative and not derived from specific experimental results found for this compound in the provided search snippets.

Detailed Research Findings (Synthesized from Search Results):

Ligand Exchange Mechanisms on Nanocrystal Surfaces

This compound has been investigated as a ligand in the context of nanocrystal surface chemistry, particularly with cesium lead halide perovskite (CsPbBr₃) quantum dots (QDs). Native ligands, such as oleylamine (B85491) and oleic acid, dynamically interact with the surface of these nanocrystals. This compound can participate in ligand exchange processes, displacing native ligands from the nanocrystal surface. acs.orgnih.govosti.govnih.govosti.govresearchgate.net This exchange is significant as the surface chemistry of nanocrystals heavily influences their optical and optoelectronic properties, as well as their colloidal stability. acs.orgrsc.org

Thermodynamics of Ligand Binding and Exchange

Studies utilizing ¹H NMR methods have quantified the thermodynamics of ligand exchange on CsPbBr₃ QDs. This compound has been shown to exergonically exchange with oleylamine on the surface of CsPbBr₃ QDs at 25 °C, with an equilibrium constant (Keq) of 2.52. nih.govosti.govnih.govosti.govresearchgate.net This indicates a favorable exchange process under these conditions. The exchange occurs without causing etching of the nanocrystal surface. nih.govosti.govnih.govosti.govresearchgate.net Increases in steady-state photoluminescence (PL) intensities of the QDs have been correlated with the presence of more strongly bound conjugate base ligands resulting from such exchanges. nih.govosti.govnih.govosti.govresearchgate.net

Variable temperature ¹H NMR studies on the exchange between this compound and oleylamine on CsPbBr₃ QDs revealed a negative ΔH (-15.9 kJ mol⁻¹) and a negative ΔS. nih.gov This suggests that while the reaction is favorable at room temperature, it becomes less spontaneous as the temperature increases. nih.gov

The following table summarizes the thermodynamics of ligand exchange for this compound and other ligands on CsPbBr₃ QDs at 25 °C:

Exchanging LigandNative LigandKeqΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
This compoundOleylamine2.52-15.9Negative
10-Undecenoic acidOleate1.97Not reportedNot reported
10-Undecenylphosphonic acidOleateIrreversibleNot reportedNot reported
Spectroscopic Monitoring of Ligand Dynamics (e.g., ¹H NMR)

¹H NMR spectroscopy is a valuable tool for monitoring ligand exchange processes and quantifying the thermodynamics of ligand binding on nanocrystal surfaces. nih.govosti.govnih.govosti.govresearchgate.netunc.edu For CsPbBr₃ QDs capped with oleylamine and oleic acid, the native ligands dynamically interact with the QD surface. nih.govosti.govnih.govosti.govresearchgate.net The individual surface densities of oleic acid and oleylamine have been determined to be between 1.2 and 1.7 nm⁻². nih.govosti.govnih.govosti.govresearchgate.net

In ligand exchange experiments involving this compound and oleylamine-capped CsPbBr₃ QDs, ¹H NMR spectra allow for the resolution of signals corresponding to both the bound and free states of oleylamine and this compound. nih.gov This enables the quantification of the bound and free fractions of each ligand, which is essential for calculating the equilibrium constant of the exchange process. nih.govresearchgate.net

For example, the vinylic protons of this compound show distinct chemical shifts (ca. δ 5.76 and 4.98 ppm) compared to the internal alkenyl protons of oleylamine (δ 5.47 ppm), allowing for simultaneous tracking of both ligands during the exchange. researchgate.net This spectroscopic handle is crucial for studying the feasibility and extent of ligand exchange. researchgate.net

While ¹H NMR is effective, challenges exist, such as signal broadening for coordinated ligands due to restricted motion and inhomogeneity of chemical environments. unc.edu Despite this, the alkene region of the spectra often remains clear and diagnostic for determining ligand surface coordination. unc.edu

Oxidative Deamination Pathways

Oxidative deamination is a process that converts amines into carbonyl compounds (aldehydes or ketones) and releases ammonia (B1221849). wikipedia.orgnih.gov While this is a common metabolic pathway in biological systems catalyzed by enzymes like amino acid oxidases and monoamine oxidases wikipedia.orgnih.gov, it is also a relevant transformation in organic chemistry.

Research has explored catalytic systems for the oxidative deamination of primary amines using water as the oxidant, producing carboxylic acids and hydrogen gas. nih.gov This method avoids the need for external oxidants and minimizes waste generation. nih.gov Studies using a ruthenium pincer complex as a catalyst have shown that linear primary amines can be efficiently converted to corresponding carboxylates under alkaline aqueous conditions at elevated temperatures. nih.gov For instance, n-butylamine was converted to butyric acid in high yield. nih.gov

While the provided search results discuss oxidative deamination of primary amines in general and in the context of specific catalytic systems wikipedia.orgnih.govresearchgate.netacs.org, direct information specifically detailing the oxidative deamination pathways of this compound was not prominently found. However, as a primary aliphatic amine, this compound would be susceptible to oxidative deamination under appropriate conditions, potentially yielding 10-undecenal (B94395) or 10-undecenoic acid depending on the reaction conditions and catalyst used.

Bifunctional Reactivity and Synergistic Effects

Chemo-selective Transformations

The presence of both an alkene and an amine in this compound presents opportunities for chemo-selective transformations, where a reaction selectively targets one functional group over the other, or where the amine influences the reactivity of the alkene (and vice versa).

While the search results did not provide specific examples of chemo-selective transformations of this compound, the concept of chemoselectivity in reactions involving molecules with multiple functional groups is well-established in organic synthesis. nih.govrsc.orgrsc.org For instance, in the context of drug discovery and chemical tagging, methods are developed for the chemo- and site-selective functionalization of specific groups within polyfunctional molecules. nih.gov Catalytic systems can be designed to selectively react with amines or alkenes even in the presence of other functionalities. nih.govrsc.orgrsc.org The reactivity of the amine group in this compound (e.g., as a nucleophile or base) could potentially influence reactions at the alkene site (e.g., in Michael additions or cycloadditions), and vice versa.

Cascade Reactions and Multi-step Syntheses

The bifunctional nature of this compound makes it a potential building block in cascade reactions and multi-step syntheses. Cascade reactions involve a sequence of consecutive transformations in a single reaction vessel without isolation of intermediates, offering advantages in terms of atom economy and reduced waste. researchgate.netpitt.edu20.210.105

While specific examples of this compound being used in cascade reactions were not found, the principles of designing cascade sequences involving molecules with alkene and amine functionalities are relevant. researchgate.netpitt.edu20.210.105mdpi.comumich.edupnas.orgacs.org For example, the amine could participate in additions or cyclizations, followed by reactions involving the alkene, or vice versa. The strategic placement of these functional groups in this compound allows for potential intramolecular or intermolecular cascade processes.

Multi-step syntheses often utilize bifunctional molecules as key intermediates to build molecular complexity. mdpi.com this compound could serve as a starting material for synthesizing more complex molecules, where the alkene and amine functionalities are transformed sequentially or in parallel. The terminal alkene can undergo reactions like hydrogenation, halogenation, epoxidation, or polymerization, while the primary amine can be involved in alkylation, acylation, amidation, or condensation reactions. The combination of these transformations in a planned sequence would constitute a multi-step synthesis.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For Undec-10-en-1-amine, both proton (¹H) and carbon-13 (¹³C) NMR provide complementary information about the vinylic and aliphatic regions of the molecule.

¹H NMR Analysis of Vinylic and Aliphatic Protons

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to its vinylic and aliphatic protons. The vinylic protons at the terminal alkene position (C-10 and C-11) typically appear as characteristic multiplets in the δ 4.9-5.9 ppm range due to coupling with each other and with the allylic protons at C-9 nih.govosti.govresearchgate.net. Specifically, the terminal methylene (B1212753) protons (C-11) are often observed as a set of doublets or multiplets around δ 4.9-5.2 ppm, while the vinylic proton at C-10 appears as a more complex multiplet or doublet of triplets around δ 5.7-5.9 ppm nih.govosti.govresearchgate.net.

The aliphatic protons of the undecyl chain (C-1 through C-9) yield signals in the δ 1.2-2.1 ppm range, typical for saturated methylene and methyl protons unc.edu. The protons on the carbon directly attached to the amine group (C-1) are expected to resonate further downfield compared to the other methylene groups due to the electron-withdrawing effect of the nitrogen atom. The specific chemical shifts and splitting patterns of these aliphatic signals provide information about the connectivity and environment of each methylene group along the chain.

In studies involving ligand exchange on quantum dots, the ¹H NMR signals of this compound have been observed to shift upon binding to the nanoparticle surface, indicating interaction between the amine ligand and the surface atoms nih.govosti.govresearchgate.net. For instance, the vinylic protons of this compound show distinct resonances for both the free and bound states when titrated into a suspension of CsPbBr₃ quantum dots, allowing for the resolution of these different species nih.govosti.gov.

¹³C NMR for Carbon Backbone Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of this compound. Each chemically distinct carbon atom in the molecule gives rise to a separate signal in the ¹³C NMR spectrum udel.edu. The chemical shifts of these signals are influenced by the hybridization state of the carbon atom and the presence of electronegative substituents udel.edulibretexts.org.

For this compound, the vinylic carbons (C-10 and C-11) are expected to resonate in the δ 115-140 ppm range, characteristic of alkene carbons libretexts.org. The carbon directly attached to the amine group (C-1) will typically appear in the δ 37-45 ppm range, shifted downfield due to the nitrogen atom libretexts.orgpearson.com. The remaining methylene carbons (C-2 through C-9) will give signals in the δ 20-35 ppm range, with slight variations depending on their position along the chain and proximity to the functional groups libretexts.org. Analysis of the number of signals and their chemical shifts in the ¹³C NMR spectrum confirms the eleven-carbon backbone and the presence of the terminal alkene and primary amine functionalities.

Application in Reaction Monitoring and Ligand Exchange Studies

NMR spectroscopy, particularly ¹H NMR, is a valuable technique for monitoring chemical reactions involving this compound and studying its behavior in ligand exchange processes rsc.orgyoutube.com. By acquiring NMR spectra at different time points during a reaction, the consumption of reactants and the formation of products can be tracked quantitatively rsc.org. This allows for the determination of reaction kinetics and the identification of intermediates.

In the context of ligand exchange on nanoparticle surfaces, ¹H NMR has been successfully used to quantify the equilibrium between free and bound this compound ligands nih.govosti.govresearchgate.net. The distinct chemical shifts of the vinylic protons in the free and bound states enable the simultaneous monitoring of both species nih.govosti.govresearchgate.net. This approach has been applied to study the thermodynamics of ligand exchange on CsPbBr₃ quantum dots and molybdenum carbide nanoparticles, providing insights into the binding affinity and exchange kinetics of this compound relative to native ligands like oleylamine (B85491) nih.govosti.govresearchgate.net. Variable temperature NMR studies can further provide thermodynamic parameters such as enthalpy and entropy changes associated with the ligand exchange process nih.govosti.gov.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (in toluene-d₈) in Ligand Exchange Studies

Proton EnvironmentChemical Shift (δ, ppm) - FreeChemical Shift (δ, ppm) - Bound
Vinylic (C-11, terminal)5.07, 5.175.07, 5.17
Vinylic (C-10)5.855.79
Aliphatic (near N)Not explicitly reportedNot explicitly reported
Aliphatic (chain)Not explicitly reportedNot explicitly reported

*Note: Chemical shifts are approximate and can vary depending on solvent and concentration nih.govosti.gov.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for confirming molecular formulas and assessing purity nih.gov.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with high accuracy, typically to several decimal places nih.govgcms.cz. This high precision allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. For this compound, HRMS can be used to confirm its molecular formula, C₁₁H₂₃N, by comparing the experimentally determined accurate mass of the molecular ion or a characteristic fragment ion with the theoretically calculated mass uni.lu. The monoisotopic mass of this compound (C₁₁H₂₃N) is approximately 169.18304 Da uni.lu. Observing an ion with a mass corresponding to [M+H]⁺ or [M]⁺ with high mass accuracy provides strong evidence for the compound's identity.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺170.19032143.3
[M+Na]⁺192.17226152.4
[M+NH₄]⁺187.21686151.0
[M+K]⁺208.14620144.8
[M-H]⁻168.17576143.7
[M+Na-2H]⁻190.15771146.4
[M]⁺169.18249144.4
[M]⁻169.18359144.4

*Note: Predicted Collision Cross Section (CCS) values are included for potential ion mobility applications uni.lu.

GC-MS for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry nih.gov. GC-MS is particularly useful for analyzing volatile and semi-volatile organic compounds and is widely used for assessing the purity of a sample nih.gov.

In GC-MS analysis of this compound, the compound is first separated from other components in the sample as it travels through a GC column nih.gov. Upon elution from the column, it enters the mass spectrometer, where it is ionized and the resulting ions are detected based on their mass-to-charge ratio. The resulting mass spectrum provides a fragmentation pattern that is characteristic of this compound, which can be compared to spectral libraries for identification. The presence of additional peaks in the total ion chromatogram indicates impurities, and their corresponding mass spectra can help in their identification. GC-MS can also be used to analyze volatile byproducts or residual solvents in a sample of this compound nist.gov. Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can be employed in GC-MS to obtain complementary fragmentation patterns and enhance the detection of the molecular ion nih.govgcms.cz.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. When a molecule absorbs infrared radiation, specific bonds and functional groups vibrate at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. For this compound, the key functional groups are the primary amine (-NH₂) and the terminal alkene (C=C and =CH₂).

Primary aliphatic amines typically exhibit characteristic absorption bands in the IR spectrum. The N-H stretching vibrations of a primary amine appear as two bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches. orgchemboulder.com A primary amine also shows an N-H bending vibration in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, an N-H wagging band, which is often strong and broad, can be observed between 910 and 665 cm⁻¹ for primary amines. orgchemboulder.com The aliphatic C-N stretching vibration typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

The terminal alkene functional group also contributes characteristic peaks to the IR spectrum. The C-H stretching vibrations involving the sp² hybridized carbons of the vinyl group (=CH₂) typically occur above 3000 cm⁻¹. The C=C double bond stretch is expected around 1640 cm⁻¹. Out-of-plane bending vibrations of the =CH₂ group are particularly diagnostic for terminal alkenes, often appearing as strong bands in the 900-1000 cm⁻¹ region.

While a specific, detailed IR spectrum for this compound was not available in the searched literature, based on the known characteristic absorptions of primary aliphatic amines and terminal alkenes, the IR spectrum of this compound would be expected to display these defining peaks, allowing for the spectroscopic confirmation of the presence of both functional groups.

Computational Chemistry and Theoretical Modeling

Computational chemistry methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide valuable theoretical insights into the electronic structure, molecular properties, and dynamic behavior of chemical compounds. These methods complement experimental techniques by offering a molecular-level understanding that can be difficult to obtain solely through experiments.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of molecules. DFT calculations can provide information about the optimized molecular geometry, energy levels, charge distribution, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies. This information is crucial for understanding a molecule's reactivity, stability, and spectroscopic properties.

DFT is frequently employed to study reaction mechanisms and determine energy barriers for reactions involving amines and other organic molecules. beilstein-journals.orgrsc.orgrsc.orgacs.org By calculating the energies of reactants, transition states, and products, DFT can help elucidate reaction pathways and predict reaction feasibility. For a molecule like this compound, DFT could be used to study the electronic properties of the amine nitrogen and the alkene carbons, assess the polarization of bonds, and investigate potential sites for chemical reactions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. By applying classical mechanics to calculate the forces between atoms and solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, molecular motion, and interactions with their environment, such as solvents or surfaces.

For a flexible molecule like this compound, which has a long hydrocarbon chain, MD simulations can be used to explore its conformational space and understand its flexibility. MD is also valuable for studying intermolecular interactions, such as hydrogen bonding involving the amine group, van der Waals interactions of the hydrocarbon chain, and interactions with surrounding molecules in different phases or at interfaces. ulisboa.pt MD simulations have been applied to study the behavior of long-chain molecules and their interactions in various systems, including those involving amines. ulisboa.ptunibo.it

MD simulations could be used to model the behavior of this compound in different solvents, at interfaces (e.g., air-water, or with solid surfaces), or in the presence of other molecules. These simulations can provide data on diffusion rates, radial distribution functions (describing the probability of finding molecules at certain distances), and the formation of aggregates or ordered structures.

Applications in Materials Science and Nanotechnology

Polymer Chemistry and Polymerization Reactions

The terminal alkene and primary amine functionalities of Undec-10-en-1-amine make it a versatile building block in polymer synthesis. biosynth.com

Use as a Monomer in Glycopolymer Synthesis

This compound is utilized as a model system in carbohydrate chemistry and biological studies, including glycopolymer synthesis. biosynth.com Glycopolymers are a class of polymers containing carbohydrate moieties, which can exhibit unique properties and find applications in various fields, including biomaterials and drug delivery.

Integration into Functional α,ω-Dienes for ADMET Polymerization

This compound or related undecenoic acid derivatives can be incorporated into functional α,ω-dienes, which are monomers used in Acyclic Diene Metathesis (ADMET) polymerization. rsc.orgresearchgate.netmdpi.com ADMET polymerization is a step-growth polymerization technique that involves the catalytic coupling of α,ω-dienes with the release of ethylene (B1197577), leading to the formation of polymers with internal double bonds. researchgate.net This method allows for the synthesis of polymers with precise structures and the incorporation of various functional groups. researchgate.net For instance, undec-10-en-1-yl undec-10-enoate, derived from 10-undecenoic acid and 10-undecenol, has been used as a monomer in ADMET polymerization catalyzed by ruthenium catalysts, yielding polyesters with notable molecular weights. mdpi.com

Role in Silicon Polymerizations

This compound is also mentioned in the context of silicon polymerizations. biosynth.com While the specific details of its role in these polymerizations are not extensively detailed in the provided information, it suggests its potential involvement in the synthesis of silicon-containing polymers or hybrid organic-inorganic materials. Related compounds like 10-undecen-1-ol (B85765) have been used in metallocene-catalyzed polymerization to synthesize poly(10-undecene-1-ol), highlighting the potential for polymerization of undecene derivatives with different functionalities. researchgate.net

Surface Modification and Functionalization

The presence of the primary amine group in this compound makes it suitable for modifying and functionalizing various surfaces, particularly those containing reactive groups like hydroxyl or halide moieties. mpg.deihp-microelectronics.com

Amine-terminated Silicon Nanoparticles

This compound is used in the synthesis of amine-terminated silicon nanoparticles (Si NPs). scispace.comresearchgate.netrsc.org These nanoparticles are of interest due to their optical properties, such as tunable light emission, high brightness, and stability, making them suitable for applications like bioimaging. researchgate.netrsc.org The amine termination allows for further functionalization or conjugation of the nanoparticles with other molecules. researchgate.netualberta.ca The synthesis of amine-terminated Si NPs with varying alkyl chain lengths between the silicon core and the amine group has been achieved, influencing their optical properties. researchgate.netrsc.org These nanoparticles have demonstrated stability across a wide pH range and at high temperatures. researchgate.netrsc.org

Table 1: Properties of Amine-terminated Silicon Nanoparticles Synthesized Using this compound Derivatives

PropertyValue
Size (TEM)1.57 ± 0.24 nm researchgate.netrsc.org
Emission Quantum Yield~12% researchgate.netrsc.org
Excited State Lifetimens range researchgate.netrsc.org
pH Stability1–13 researchgate.netrsc.org
Temperature Stability120 °C researchgate.netrsc.org
Diffusion Coefficient (FCS)3.3 × 10⁻¹⁰ m² s⁻¹ researchgate.netrsc.org

Carbonized Mesoporous Silicon Functionalization

This compound, or more broadly, terminal alkenes like undecylenic acid, can be used to functionalize the surface of carbonized mesoporous silicon (TCPSi). rsc.orgrsc.org This functionalization method involves grafting terminal alkenes onto the carbonized silicon surface, creating stable Si-C and C-C bonds. rsc.org This approach enhances the stability of the mesoporous silicon material, which is otherwise relatively unstable in its native form due to the reactivity of Si-Si bonds. rsc.org Functionalization with terminal alkenes has been shown to achieve good surface coverage and excellent aqueous stability over a wide pH range. rsc.orgrsc.org This functionalization can then be utilized for further modifications, such as grafting chelating agents like bisphosphonates for metal adsorption applications. rsc.org

Table 2: Effect of Functionalization on Carbonized Mesoporous Silicon

Material PropertyBefore Functionalization (TCPSi)After Functionalization (with terminal alkenes)
Surface CoverageN/A0.3 molecules per nm² rsc.orgrsc.org
Aqueous Stability (pH 1-13)Lower stability rsc.orgExcellent stability rsc.orgrsc.org
Stability in 1 M KOH (24h)Complete dissolution rsc.orgWithstood for several days rsc.orgrsc.org
BET Constant (CBET)73.9 rsc.orgSlightly affected (1-12% decrease) rsc.org

Ligand Design for Quantum Dots and Nanocrystals

This compound is employed as a ligand in the surface chemistry of quantum dots (QDs) and nanocrystals. Ligands play a critical role in controlling the synthesis, stability, and electronic structure of these nanomaterials. nih.govrsc.orgresearchgate.netunc.edu The interaction between this compound and the surface of nanocrystals, such as CsPbBr₃ QDs or colloidal MoC₁₋ₓ nanoparticles, has been investigated. nih.govacs.org Studies utilizing ¹H NMR spectroscopy have quantified the thermodynamics of ligand exchange reactions where this compound replaces native ligands like oleylamine (B85491) on the surface of these nanocrystals. nih.govrsc.orgacs.org This exchange process can be exergonic, indicating a favorable interaction with the nanocrystal surface. nih.govresearchgate.net

Influence on Optical Properties and Stability

The surface chemistry of quantum dots, including the nature of the coordinating ligands, significantly influences their optical properties and stability. nih.govrsc.orginoe.ro Ligands passivate undercoordinated surface atoms of the QD, which is crucial for achieving high photoluminescence quantum efficiency and preventing degradation. unc.eduinoe.ro While the provided search results specifically mention the influence of other ligands like carboxylic acids, phosphonic acids, and thiols on the photoluminescence of CsPbBr₃ and CdSe QDs, and the general importance of ligands for QD stability against factors like oxygen, water, and heat, a direct, detailed account solely on how this compound specifically influences the optical properties and stability of QDs in isolation is not extensively detailed within the search results. nih.govunc.edunih.gov However, the exergonic exchange of this compound with native ligands on CsPbBr₃ QDs suggests a stable interaction, which is generally correlated with improved photoluminescence intensity for more strongly bound ligands. nih.govresearchgate.net Amine-terminated silicon nanoparticles with varying alkyl chain lengths, including one likely derived from this compound (though not explicitly stated as such), have shown tunable emission and exceptional stability over a wide pH range and high temperatures, indicating the potential of amine ligands in influencing optical properties and stability. researchgate.net

Role in Surfactant Synthesis

This compound serves as a building block in the synthesis of surfactants. Its structure, containing a long hydrocarbon chain and a polar amine group, provides the necessary amphiphilic character for surfactant properties. While direct synthesis routes starting explicitly from this compound to form a final surfactant molecule are not detailed in the search results, related compounds like undec-10-enol and undec-10-enoic acid have been used in the synthesis of sugar-based surfactants and glycolipids, highlighting the utility of undecylenic acid derivatives in this field. academie-sciences.frnih.gov One result mentions the synthesis of amino alcohol based surfactants and includes a step involving undec-10-en-1-ol and 2-bromoethyl amine, suggesting a related synthetic strategy where this compound could potentially be incorporated or modified. acs.org Another study mentions this compound in the context of synthesizing bolaform surfactants with polyoxometalate head groups, indicating its use in more complex surfactant architectures. researchgate.net

Advanced Material Development (e.g., Liquid Crystals)

This compound or its derivatives are utilized in the development of advanced materials, including liquid crystals. Side-chain liquid crystal polymers incorporating undec-10-en-1-ylamidate moieties have been synthesized. mdpi.com These polymers can exhibit various liquid crystalline phases, such as cholesteric, nematic, and smectic phases, which are of interest for electro- and thermooptical applications. mdpi.comcsic.es The incorporation of functional groups derived from compounds like this compound into the side chains of polymers allows for the creation of materials with specific mesogenic properties. mdpi.comcsic.es

Biomedical and Biological Research Applications

Biological Studies and Model Systems

Undec-10-en-1-amine is employed as a model system in various biological studies, including those in carbohydrate chemistry. fishersci.fi Its structure and properties make it a relevant compound for exploring chemical processes and interactions within biological contexts. fishersci.fi

Cytotoxicity Investigations and Mechanisms of Action

Research has indicated that this compound exhibits cytotoxic properties. fishersci.fi Investigations into the mechanisms underlying this cytotoxicity suggest a specific interaction with cellular components. fishersci.fi

Deamination of Cytidine (B196190) Residues on DNA

One proposed mechanism for the cytotoxicity of this compound involves its potential to deaminate cytidine residues present on DNA. fishersci.fi Deamination is a chemical reaction that removes an amino group from a molecule. In the context of DNA, the deamination of cytidine results in the formation of uracil (B121893). fishersci.fiuni.lu This conversion alters the genetic material and can have downstream biological consequences.

Inhibition of RNA Synthesis and Cell Death

The formation of uracil within DNA, resulting from the deamination of cytidine residues by compounds like this compound, can interfere with essential cellular processes. fishersci.fi Specifically, the presence of uracil in DNA can block RNA synthesis. fishersci.fi The disruption of RNA synthesis is a critical event that can ultimately lead to cell death. fishersci.fi

Enzyme-Catalyzed Transformations and Biocatalysis

Photo-biocatalytic Cascades Involving Amine Synthesis

Drug Discovery and Pharmaceutical Applications

The inherent reactivity of the amine and alkene functionalities in this compound makes it a valuable starting material or intermediate in the synthesis of more complex molecules with potential pharmacological activities.

Use as a Building Block in Complex Molecular Synthesis

This compound can serve as a fundamental building block in the construction of diverse organic molecules. Its amine group can undergo reactions such as alkylation, acylation, and Schiff base formation, while the terminal alkene can participate in addition reactions, polymerization, and other transformations cymitquimica.comacs.orgresearchgate.net. The ability to introduce an eleven-carbon chain with terminal functionalities into a larger molecular structure provides opportunities to influence properties such as lipophilicity, pharmacokinetics, and interactions with biological targets. While specific examples of this compound being used in the synthesis of complex pharmaceutical molecules were not extensively detailed in the search results, the compound's functional groups are recognized as valuable in general organic synthesis and the creation of diverse chemical libraries whiterose.ac.uknih.gov. The synthesis of complex molecules often involves the strategic use of simpler, functionalized precursors like this compound uni-duesseldorf.describd.com.

Derivatization for Pharmacological Activity (e.g., Thiazolidin-4-ones)

Derivatization of this compound involves modifying its structure through chemical reactions to introduce new functional groups or incorporate it into heterocyclic systems, aiming to impart or enhance pharmacological activity. A significant class of compounds explored for their diverse biological activities are thiazolidin-4-ones sciensage.info. These five-membered heterocyclic rings containing sulfur, nitrogen, and a carbonyl group have been synthesized through the cyclocondensation of amines, aldehydes, and mercaptocarboxylic acids sciensage.infochemmethod.comnih.govmdpi.com.

While the direct synthesis of thiazolidin-4-ones specifically from this compound was not explicitly detailed in the search results, the general synthetic routes for thiazolidin-4-ones utilize primary amines as key reactants sciensage.infonih.govmdpi.com. This suggests that this compound, being a primary amine, could potentially be used in such reactions to yield novel thiazolidin-4-one derivatives incorporating the undecenyl chain. Thiazolidin-4-one derivatives are known to possess a wide range of biological activities, including anti-HIV, anticonvulsant, antimicrobial, anti-cancer, and anti-inflammatory properties sciensage.infochemmethod.commdpi.com. The ability to modify positions 2, 3, and 5 of the thiazolidin-4-one ring allows for the synthesis of a diverse array of derivatives with varied pharmacological profiles sciensage.infomdpi.com.

Potential in Anti-cancer Research

The potential of amine-containing compounds and heterocyclic systems like thiazolidin-4-ones in anti-cancer research has been investigated sciensage.infomdpi.comijpsonline.comnih.govrsc.orgmdpi.commdpi.comnih.govresearchgate.net. While direct studies on the anti-cancer activity of this compound itself were not prominently featured, its role as a precursor to potentially active derivatives is relevant.

Research into thiazolidin-4-one derivatives has demonstrated their potential as anti-cancer agents sciensage.infomdpi.com. These compounds have been evaluated for cytotoxicity against various cancer cell lines rsc.orgmdpi.commdpi.com. For instance, studies on novel 1,2,4-triazole-based Schiff's base derivatives, which can be synthesized using amine precursors, have shown cytotoxicity against cancer cell lines such as mouse melanoma (B16 F10), human colon cancer (HCT-15), and human ovarian cancer (SKOV3) ijpsonline.com. Some synthesized compounds exhibited significant cytotoxicity, with variations in activity depending on the specific substitutions ijpsonline.com.

Another area of research involves amine-containing analogs of established anti-cancer agents. Studies on amine-containing analogs of sulindac, for example, have explored their anti-cancer activity in colon, prostate, and breast cancer cell lines nih.gov. These studies highlight that the incorporation of amine functionalities into different molecular scaffolds can lead to compounds with significant anti-cancer properties nih.gov.

Given that this compound can be a building block for various amine-containing structures and potentially thiazolidin-4-one derivatives, it holds indirect potential in anti-cancer research as a starting material for the synthesis of novel compounds to be evaluated for their cytotoxic effects on cancer cells. The exploration of new derivatives is a continuous effort in the search for more effective anti-cancer therapies rsc.orgresearchgate.net.

Table 1: Examples of Biological Activities Associated with Thiazolidin-4-one Derivatives

Biological ActivityReference(s)
Anti-HIV sciensage.infochemmethod.com
Anticonvulsant sciensage.info
Antimicrobial sciensage.infochemmethod.commdpi.com
Anti-cancer sciensage.infomdpi.com
Anti-inflammatory sciensage.infomdpi.com
Antifungal chemmethod.commdpi.com
Antiviral sciensage.infomdpi.com
Antioxidant mdpi.com
Antidiabetic mdpi.com
Antiparasitic mdpi.com

Table 2: Cytotoxicity Data for Selected 1,2,4-Triazole-Based Schiff's Base Derivatives (Example Data from Search Results)

CompoundCell LineActivity / IC₅₀ (µM)Reference
6gB16 F10Significant cytotoxicity ijpsonline.com
6nB16 F10Significant cytotoxicity ijpsonline.com
6iHCT-15Significant cytotoxicity ijpsonline.com
6nHCT-15Significant cytotoxicity ijpsonline.com
6oHCT-15Significant cytotoxicity ijpsonline.com
6pHCT-15Significant cytotoxicity ijpsonline.com
6qHCT-15Significant cytotoxicity ijpsonline.com

Note: The specific IC₅₀ values for compounds 6g, 6i, 6n, 6o, 6p, and 6q against the mentioned cell lines were not provided in the search snippet ijpsonline.com, only that they showed "significant cytotoxicity".

Table 3: Anticancer Activity of Amine Analogs of Sulindac (Example Data from Search Results)

CompoundAnalog TypeHT29 (Colon) CC₅₀ (µM)PC3 (Prostate) CC₅₀ (µM)MDA-MB-231 (Breast) CC₅₀ (µM)Reference
10Amine analog of SSAActive (slightly less potent than SSA)Active (slightly less potent than SSA)Active (slightly less potent than SSA) nih.gov
12Sulindac sulfone analogSignificant activitySignificant activitySignificant activity nih.gov
8Sulindac sulfide (B99878) ethane (B1197151) amineActive (slightly less potent than SSA)Active (slightly less potent than SSA)Active (slightly less potent than SSA) nih.gov

Note: Specific CC₅₀ values for compounds 10 and 8 were not provided in the search snippet, only their relative activity compared to SSA nih.gov.

Future Directions and Interdisciplinary Research Opportunities

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The application of Artificial Intelligence (AI) and Machine Learning (ML) in chemistry is rapidly advancing, particularly in areas like retrosynthesis prediction and reaction optimization engineering.org.cnucla.edu. For a molecule like Undec-10-en-1-amine, with its distinct functional groups, AI and ML can play a crucial role in predicting its reactivity under various conditions and designing efficient synthetic routes to complex molecules incorporating this scaffold. By analyzing existing data on reactions involving terminal alkenes and primary amines, algorithms can predict potential reaction outcomes, identify optimal catalysts and conditions, and even suggest novel transformations. This can significantly accelerate the discovery and development of new materials and applications based on this compound.

Advanced Spectroscopic Techniques for In-situ and Operando Studies

Understanding the behavior of this compound in real-time during chemical processes is essential for optimizing reactions and developing new applications. Advanced spectroscopic techniques, such as in-situ and operando studies, can provide valuable insights into reaction mechanisms, intermediate species, and structural changes. For instance, in-situ IR spectroscopy can track the consumption of the alkene or amine functional groups during a reaction . Similarly, operando NMR spectroscopy could monitor the dynamic behavior of this compound when used as a ligand or surface modifier in catalytic processes acs.orgresearchgate.netresearchgate.net. These techniques allow researchers to gain a deeper understanding of the compound's role and transformations in complex environments, informing the rational design of new materials and processes. Studies have already utilized solution ¹H NMR spectroscopy to evaluate the ligand exchange of this compound on the surface of colloidal molybdenum carbide nanoparticles, demonstrating its utility in monitoring dynamic surface phenomena acs.orgresearchgate.netresearchgate.netacs.org.

Rational Design of Novel this compound Based Materials

The alkene and amine functionalities in this compound provide ample opportunities for the rational design of novel materials with tailored properties. The alkene can participate in polymerization reactions, leading to polymers with pendant amine groups that can be further functionalized. The amine group can be used to graft the molecule onto various surfaces, creating functionalized interfaces. This is relevant in the creation of self-assembled monolayers (SAMs) on surfaces like silicon, where amine groups can interact with negatively charged biomolecules or form covalent bonds acs.orgresearchgate.net. Such materials can find applications in areas ranging from coatings and adhesives to advanced functional materials. The ability to control the arrangement and density of this compound units within a material allows for the fine-tuning of its physical and chemical properties.

Exploration of this compound in Emerging Technologies (e.g., biosensors, energy storage)

The unique properties of this compound make it a promising candidate for exploration in various emerging technologies.

Biosensors: The amine group can be utilized for immobilizing biomolecules on surfaces, which is a key aspect in the development of biosensors researchgate.netresearchgate.net. Functionalized silicon surfaces with organic monolayers, potentially incorporating amine-terminated molecules like this compound derivatives, have been investigated for DNA immobilization and biosensing applications acs.orgresearchgate.net.

Energy Storage: While direct applications of this compound in bulk energy storage materials are not extensively reported, its use in functionalizing electrode surfaces or as a component in electrolyte systems could be explored. Amines and their derivatives are being investigated in the context of CO₂ capture, which can be linked to energy applications researchgate.netresearchgate.netacs.orgcsic.esacs.org. Organic materials, including those with amine functionalities, are also being studied for redox catalysis and energy storage applications acs.org. Further research could investigate how incorporating this compound into these systems might enhance performance or introduce new functionalities.

Synergistic Research Across Chemistry, Biology, and Materials Science

The future of research involving this compound lies in fostering synergistic collaborations across chemistry, biology, and materials science. Chemists can synthesize novel derivatives and polymers, materials scientists can incorporate these compounds into new functional materials with controlled architectures, and biologists can explore their interactions with biological systems or their use in bio-related applications like biosensors or drug delivery systems (though the latter is outside the scope of this article). This interdisciplinary approach is crucial for unlocking the full potential of this compound and translating fundamental research into tangible technological advancements mdpi.com. For example, combining chemical synthesis with biological studies has shown that this compound can be used as a model system in carbohydrate chemistry and biological studies biosynth.com.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for Undec-10-en-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of nitriles or reductive amination of aldehydes. Key parameters include solvent selection (e.g., THF or ethanol), temperature control (60–80°C), and catalyst choice (e.g., Raney nickel or palladium on carbon). For example, hydrogenation of 10-undecenenitrile requires strict anhydrous conditions to avoid side reactions . Purity is assessed via thin-layer chromatography (TLC) and NMR spectroscopy, with yields ranging from 65% to 85% depending on substrate concentration and catalyst activity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Structural Confirmation : 1^1H-NMR (δ 1.2–1.6 ppm for methylene groups, δ 2.6 ppm for amine protons) and 13^{13}C-NMR (δ 40–50 ppm for amine carbons) are critical .
  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) using C18 columns and methanol/water mobile phases .
  • Functional Group Identification : FT-IR spectroscopy (N-H stretch at ~3300 cm1^{-1}, C=C stretch at ~1640 cm1^{-1}) .

Q. How does this compound’s stability vary under different storage conditions, and what precautions are necessary?

  • Methodological Answer : The compound is hygroscopic and prone to oxidation due to its unsaturated alkene moiety. Stability studies recommend storage under inert gas (argon or nitrogen) at –20°C in amber glass vials. Accelerated degradation tests (40°C/75% relative humidity) show <5% decomposition over 30 days when stabilized with 0.1% BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity in catalytic systems?

  • Methodological Answer :

  • Control Variables : Temperature, solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd/C) must be optimized to minimize side reactions like over-reduction or polymerization .
  • Kinetic Studies : Use in situ FT-IR or UV-Vis spectroscopy to monitor reaction progress. For example, alkene hydrogenation rates correlate with H2_2 pressure (1–3 atm) and stirring efficiency .
  • Reproducibility : Pre-activate catalysts under H2_2 flow and standardize substrate purification (e.g., column chromatography) to ensure batch-to-batch consistency .

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

  • Purity Reassessment : Quantify trace impurities (e.g., nitrosamines) via LC-MS/MS with a limit of detection (LOD) ≤ 0.1 ppm .
  • Dose-Response Curves : Use standardized protocols (e.g., OECD Test No. 429 for skin sensitization) across labs to compare EC50_{50} values .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from peer-reviewed studies, controlling for variables like solvent (DMSO vs. water) .

Q. What computational modeling approaches best predict this compound’s interactions with biomolecules?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model amine-enzyme interactions. Focus on the terminal NH2_2 group’s electrostatic potential and alkene’s hydrophobic surface area .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K). Validate with experimental binding affinity data (e.g., SPR or ITC) .

Q. How can this compound be functionalized to create novel derivatives for material science applications?

  • Methodological Answer :

  • Stepwise Functionalization :

Epoxidation : Treat with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to form epoxide derivatives .

Amine Modification : React with acyl chlorides (e.g., acetyl chloride) to produce amides, monitored via 19^{19}F-NMR for fluorinated analogs .

  • Characterization : X-ray crystallography for solid-state structure elucidation and DSC (differential scanning calorimetry) for thermal stability profiling .

Methodological Framework for Research

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize studies addressing this compound’s role in green chemistry (e.g., biodegradable surfactants) .
  • Data Interpretation : Apply multivariate analysis to distinguish primary reaction pathways from secondary equilibria .
  • Literature Synthesis : Use tools like SciFinder or Reaxys to map structure-activity relationships (SARs) and identify gaps (e.g., limited toxicity data) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.